Methyl 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetate

CAS No.: 28748-67-6

Cat. No.: VC2895603

Molecular Formula: C11H10O3S2

Molecular Weight: 254.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28748-67-6 |

|---|---|

| Molecular Formula | C11H10O3S2 |

| Molecular Weight | 254.3 g/mol |

| IUPAC Name | methyl 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate |

| Standard InChI | InChI=1S/C11H10O3S2/c1-14-10(12)11(13,8-4-6-15-7-8)9-3-2-5-16-9/h2-7,13H,1H3 |

| Standard InChI Key | HUFFVYBQYVJQPH-UHFFFAOYSA-N |

| SMILES | COC(=O)C(C1=CSC=C1)(C2=CC=CS2)O |

| Canonical SMILES | COC(=O)C(C1=CSC=C1)(C2=CC=CS2)O |

Introduction

Chemical Properties and Structure

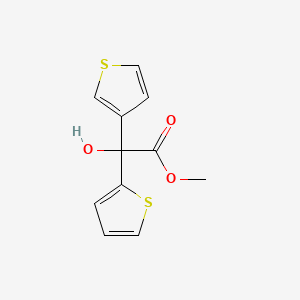

Methyl 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetate is an organosulfur compound with the molecular formula C11H10O3S2 and a molecular weight of 254.3 g/mol. The compound's structure features a central carbon atom bonded to two different thiophene rings—one at the 2-position and another at the 3-position—creating an asymmetric arrangement that contributes to its unique chemical properties. The central carbon also bears a hydroxyl group and is connected to a methyl acetate moiety.

The compound is identified by CAS number 28748-67-6 and is classified as a derivative of acetic acid. Its structural arrangement makes it distinct from the regio-isomer methyl 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-2-yl)acetate, which features both thiophene rings attached at the 2-position .

| Property | Value |

|---|---|

| Molecular Formula | C11H10O3S2 |

| Molecular Weight | 254.3 g/mol |

| CAS Number | 28748-67-6 |

| Physical State | Greyish waxy solid |

| Melting Point | 90-92°C |

| Functional Groups | Hydroxyl, ester, thiophene rings |

Synthesis and Preparation Methods

The synthesis of methyl 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetate employs selective synthetic strategies that allow for controlled regiochemistry. Research has shown that depending on reaction conditions and starting materials, either this compound or its regio-isomer can be selectively prepared .

Synthetic Routes

A documented synthetic approach involves a two-step process beginning with the preparation of methyl 2-oxo-2-(thiophen-3-yl)acetate (4b) as an intermediate . The preparation of this intermediate involves the reaction of 3-bromothiophene with dimethyl oxalate under controlled conditions:

-

In the first step, butyllithium (BuLi) is added to a solution of dimethyl oxalate and 3-bromothiophene in anhydrous THF at -80°C .

-

The reaction mixture is stirred at -80°C for approximately 30 minutes until completion, monitored by TLC analysis .

-

After workup and purification by flash column chromatography (FCC), methyl 2-oxo-2-(thiophen-3-yl)acetate (4b) is obtained .

The second step involves the reaction of this intermediate with 2-thienyllithium:

-

BuLi is used with oxo acetate 4b (187 mg, 1.1 mmol) to yield the target compound (173 mg, 68%, 30 min) .

-

After purification, methyl 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetate is obtained as a greyish waxy solid .

This protocol provides complete regioselectivity, allowing for the specific synthesis of either the 2,3-dithienyl glycolate (the target compound) or the 2,2-dithienyl glycolate (its regio-isomer) depending on the specific reaction conditions and starting materials .

Reaction Conditions and Yields

The reaction conditions are critical for the successful synthesis of methyl 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetate. Key parameters include:

-

Temperature control: The reactions are typically conducted at low temperatures (-80°C) to control regioselectivity .

-

Inert atmosphere: Reactions are performed under nitrogen to prevent oxidation of reactive intermediates .

-

Reaction time: Optimal reaction times are around 30 minutes for both steps .

The reported yield for the synthesis of the target compound using the described protocol is 68% , which represents a reasonably efficient process for laboratory-scale preparation.

Spectroscopic Characterization

Spectroscopic data provides essential information for confirming the structure and purity of methyl 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetate. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical method used for characterization.

Analytical Methods for Identification

High-Performance Liquid Chromatography (HPLC) has been employed to distinguish methyl 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetate from its regio-isomer . The HPLC analysis was performed on a Phenomenex Gemini C6-Phenyl column using acetonitrile/water (1:1) as the mobile phase. The retention time for the target compound was 13.20 minutes, while its regio-isomer showed a retention time of 14.51 minutes . This analytical method provides a reliable means for monitoring reaction progress and verifying product purity.

| Desired Concentration | Amount of Compound |

|---|---|

| 1 mM solution | 0.2543 g in 1000 mL solvent |

| 5 mM solution | 1.2715 g in 1000 mL solvent |

| 10 mM solution | 2.5430 g in 1000 mL solvent |

For long-term storage of stock solutions :

-

At -80°C: Use within 6 months

-

At -20°C: Use within 1 month

Comparative Analysis with Related Compounds

Understanding the relationship between methyl 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetate and structurally related compounds provides valuable context for researchers working with these materials.

Regio-isomers

The most significant related compound is the regio-isomer methyl 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-2-yl)acetate, which differs in the attachment position of one thiophene ring . This structural difference results in distinct physical, chemical, and potentially biological properties.

Key distinctions between the two regio-isomers include:

-

Synthetic pathways: Different reaction conditions are required for selective synthesis of each isomer .

-

Chromatographic behavior: The compounds have different retention times in HPLC analysis (13.20 min for the 2,3-isomer vs. 14.51 min for the 2,2-isomer) .

-

NMR spectroscopic patterns: The arrangement of aromatic protons in the NMR spectrum differs between the two isomers, allowing for definitive structural assignment .

Other Structural Analogs

Other related compounds include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume